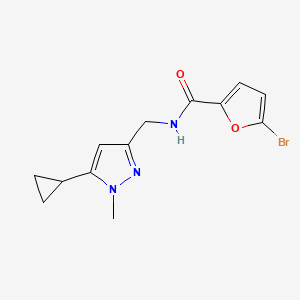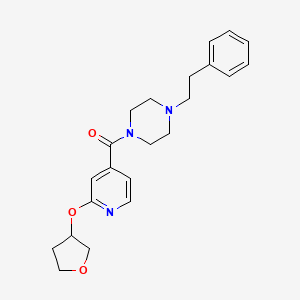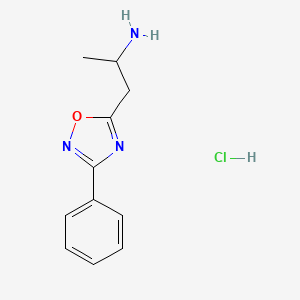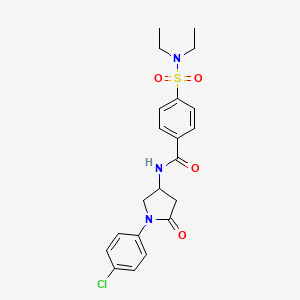
N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-4-(N,N-diethylsulfamoyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-4-(N,N-diethylsulfamoyl)benzamide, also known as CP-465,022, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of drugs known as positive allosteric modulators of the metabotropic glutamate receptor subtype 5 (mGluR5), which plays a crucial role in the regulation of synaptic plasticity and cognitive function.
Wirkmechanismus
N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-4-(N,N-diethylsulfamoyl)benzamide acts as a positive allosteric modulator of the mGluR5 receptor, which is involved in the regulation of synaptic plasticity and cognitive function. By binding to a specific site on the receptor, N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-4-(N,N-diethylsulfamoyl)benzamide enhances the receptor's response to glutamate, a neurotransmitter that plays a crucial role in learning and memory.
Biochemical and Physiological Effects
N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-4-(N,N-diethylsulfamoyl)benzamide has been shown to enhance synaptic plasticity and improve cognitive function in preclinical models of neurological and psychiatric disorders. The compound has also been shown to increase the release of dopamine, a neurotransmitter that plays a crucial role in reward and motivation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-4-(N,N-diethylsulfamoyl)benzamide is its specificity for the mGluR5 receptor, which makes it a useful tool for studying the role of this receptor in neurological and psychiatric disorders. However, the compound has limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-4-(N,N-diethylsulfamoyl)benzamide. One area of interest is the development of more potent and selective mGluR5 modulators that can be used to better understand the role of this receptor in neurological and psychiatric disorders. Another area of interest is the investigation of the compound's potential therapeutic applications in other disorders, such as depression and anxiety. Finally, further research is needed to better understand the mechanisms underlying the compound's effects on synaptic plasticity and cognitive function.
Synthesemethoden
The synthesis of N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-4-(N,N-diethylsulfamoyl)benzamide involves the condensation of 4-chlorophenylacetic acid with 3-pyrrolidinone, followed by the addition of diethylamine and chlorosulfonyl isocyanate. The resulting intermediate is then reacted with 4-aminobenzamide to yield the final product.
Wissenschaftliche Forschungsanwendungen
N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-4-(N,N-diethylsulfamoyl)benzamide has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and addiction. The compound has been shown to enhance cognitive function and improve memory in preclinical models of these disorders.
Eigenschaften
IUPAC Name |
N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-(diethylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O4S/c1-3-24(4-2)30(28,29)19-11-5-15(6-12-19)21(27)23-17-13-20(26)25(14-17)18-9-7-16(22)8-10-18/h5-12,17H,3-4,13-14H2,1-2H3,(H,23,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQBOOBMFHHBWEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-4-(N,N-diethylsulfamoyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(3-cyanophenyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2396554.png)
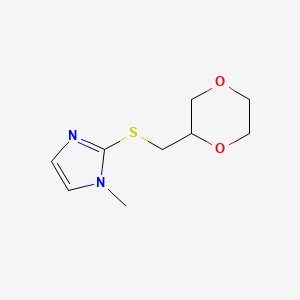
![1-[(3-chlorophenyl)methyl]-3-[4-(1H-pyrazol-4-yl)phenyl]imidazolidin-2-one](/img/structure/B2396559.png)


